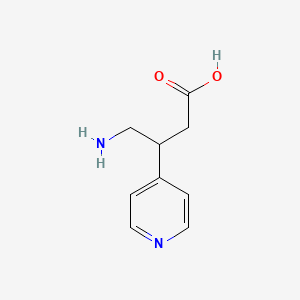
4-Amino-3-(pyridin-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(pyridin-4-yl)butanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of butanoic acid, featuring an amino group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(pyridin-4-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with butanoic acid precursors under controlled conditions. The process may involve the use of catalysts and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
4-Amino-3-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted pyridine and butanoic acid derivatives.
科学研究应用
4-Amino-3-(pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 4-Amino-3-(pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets. The amino and pyridine groups allow it to bind to enzymes and receptors, modulating their activity. The compound can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Pyridin-4-ylbutanoic acid: Similar in structure but lacks the amino group.
4-Oxo-4-(3-pyridinyl)butanoic acid: Contains an oxo group instead of an amino group.
4-(Piperidin-4-yl)butanoic acid: Features a piperidine ring instead of a pyridine ring.
Uniqueness
4-Amino-3-(pyridin-4-yl)butanoic acid is unique due to the presence of both an amino group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
4-amino-3-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13) |
InChI 键 |
FAHJINDDPKCKIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


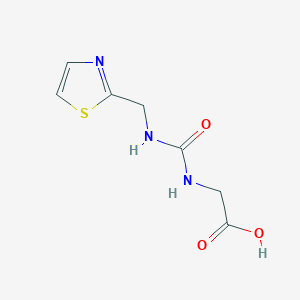
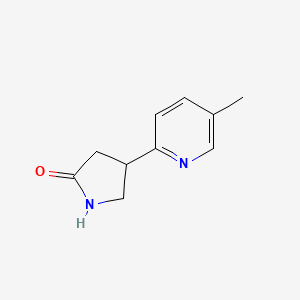
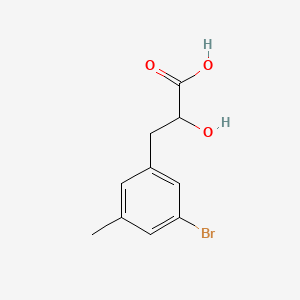

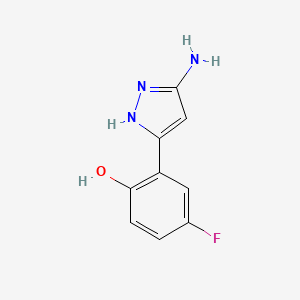



![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)
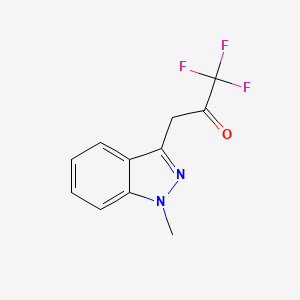

amine](/img/structure/B13545351.png)
![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
